molecular formula C13H8F2N2O2S B5952995 5-[(2,4-Difluorophenoxy)methyl]-3-(thiophen-2-yl)-1,2,4-oxadiazole

5-[(2,4-Difluorophenoxy)methyl]-3-(thiophen-2-yl)-1,2,4-oxadiazole

Cat. No.: B5952995
M. Wt: 294.28 g/mol
InChI Key: ZWUWGJHLMFZFCR-UHFFFAOYSA-N
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Description

5-[(2,4-Difluorophenoxy)methyl]-3-(thiophen-2-yl)-1,2,4-oxadiazole is a heterocyclic compound that contains an oxadiazole ring, a thiophene ring, and a difluorophenoxy group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-[(2,4-Difluorophenoxy)methyl]-3-(thiophen-2-yl)-1,2,4-oxadiazole typically involves the following steps:

    Formation of the oxadiazole ring: This can be achieved through the cyclization of appropriate precursors such as amidoximes and carboxylic acids or their derivatives.

    Introduction of the thiophene ring: This step often involves the use of thiophene derivatives in a coupling reaction.

    Attachment of the difluorophenoxy group: This can be done using nucleophilic substitution reactions where the difluorophenoxy group is introduced to the oxadiazole ring.

Industrial Production Methods

Industrial production methods for this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of catalysts, controlled reaction conditions, and purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

5-[(2,4-Difluorophenoxy)methyl]-3-(thiophen-2-yl)-1,2,4-oxadiazole can undergo various chemical reactions, including:

    Oxidation: The thiophene ring can be oxidized to form sulfoxides or sulfones.

    Reduction: The oxadiazole ring can be reduced under specific conditions.

    Substitution: The difluorophenoxy group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride can be used.

    Substitution: Nucleophiles such as amines or thiols can be used in substitution reactions.

Major Products

    Oxidation: Sulfoxides or sulfones.

    Reduction: Reduced oxadiazole derivatives.

    Substitution: Substituted oxadiazole derivatives.

Scientific Research Applications

5-[(2,4-Difluorophenoxy)methyl]-3-(thiophen-2-yl)-1,2,4-oxadiazole has several scientific research applications:

    Medicinal Chemistry: It is studied for its potential as a therapeutic agent due to its unique structural features.

    Material Science: It can be used in the development of new materials with specific electronic or optical properties.

    Biological Research: It is investigated for its interactions with biological targets, which can lead to the development of new drugs or diagnostic tools.

Mechanism of Action

The mechanism of action of 5-[(2,4-Difluorophenoxy)methyl]-3-(thiophen-2-yl)-1,2,4-oxadiazole involves its interaction with specific molecular targets. These interactions can modulate biological pathways, leading to therapeutic effects. The exact molecular targets and pathways can vary depending on the specific application and the biological system being studied.

Comparison with Similar Compounds

Similar Compounds

    5-Phenyl-1,2,4-oxadiazole: Similar structure but lacks the difluorophenoxy and thiophene groups.

    3-(Thiophen-2-yl)-1,2,4-oxadiazole: Similar structure but lacks the difluorophenoxy group.

    5-(2,4-Difluorophenoxy)-1,2,4-oxadiazole: Similar structure but lacks the thiophene group.

Uniqueness

5-[(2,4-Difluorophenoxy)methyl]-3-(thiophen-2-yl)-1,2,4-oxadiazole is unique due to the combination of the difluorophenoxy group and the thiophene ring attached to the oxadiazole core. This unique structure imparts specific chemical and biological properties that are not present in the similar compounds listed above.

Properties

IUPAC Name

5-[(2,4-difluorophenoxy)methyl]-3-thiophen-2-yl-1,2,4-oxadiazole
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H8F2N2O2S/c14-8-3-4-10(9(15)6-8)18-7-12-16-13(17-19-12)11-2-1-5-20-11/h1-6H,7H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZWUWGJHLMFZFCR-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CSC(=C1)C2=NOC(=N2)COC3=C(C=C(C=C3)F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H8F2N2O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

294.28 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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